molecular formula C15H12Cl3NO2S2 B2395177 2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine CAS No. 497234-92-1

2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine

Cat. No. B2395177
CAS RN: 497234-92-1
M. Wt: 408.74
InChI Key: IHLZHKLRUYJUHQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is a chemical compound that belongs to the thiazolidine family. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antiviral Activity

Compounds with a thiadiazole sulfonamide structure have been synthesized and evaluated for their antiviral properties, specifically against tobacco mosaic virus, indicating potential application in antiviral research (Chen et al., 2010).

Anticancer and Pro-apoptotic Applications

Derivatives of indapamide, a compound structurally similar to thiazolidines, have shown significant proapoptotic activity in melanoma cell lines, suggesting a potential use in cancer therapy (Yılmaz et al., 2015).

Antitumor Evaluation

Research on 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with various pharmacophores, including thiazolidinones, has demonstrated promising antitumor activity across a range of tumor cell lines (Rostom, 2006).

Antimicrobial Activity

Studies have synthesized and evaluated thiazolidinone derivatives for their antimicrobial properties, indicating their potential application in developing new antimicrobial agents (Patel et al., 2010).

Drug Transport Systems

Innovative drug transport systems using gold nanoparticles stabilized with thiazole complexes have been developed to improve drug delivery, indicating the compound's potential in nanomedicine applications (Asela et al., 2017).

properties

IUPAC Name

2-(2-chlorophenyl)-3-(3,4-dichlorophenyl)sulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2S2/c16-12-4-2-1-3-11(12)15-19(7-8-22-15)23(20,21)10-5-6-13(17)14(18)9-10/h1-6,9,15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLZHKLRUYJUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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